molecular formula C5H11NO B1357452 2-(Cyclopropylamino)ethanol CAS No. 35265-06-6

2-(Cyclopropylamino)ethanol

Cat. No. B1357452
CAS RN: 35265-06-6
M. Wt: 101.15 g/mol
InChI Key: GOYFAIZCVVGXNK-UHFFFAOYSA-N
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Patent
US08278319B2

Procedure details

A solution of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride (7 mmol) in dichloromethane (12 ml) was slowly added dropwise to a solution of 2-(cyclopropylamino)ethanol (8 mmol) in dichloromethane (24 ml) and triethylamine (2.5 eq), cooled to 0° C. On completion of the addition the mixture was stirred for 90 min at 25° C. until the reaction was complete. The mixture was diluted with dichloromethane (200 ml) and washed with water and saturated NaCl solution. The organic phase was dried over MgSO4, filtered and concentrated completely to obtain the desired product. Yield: 20%
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10](Cl)(=[O:12])=[O:11])=[C:5]([CH3:14])[CH:4]=1.[CH:15]1([NH:18][CH2:19][CH2:20][OH:21])[CH2:17][CH2:16]1.C(N(CC)CC)C>ClCCl>[CH:15]1([N:18]([CH2:19][CH2:20][OH:21])[S:10]([C:6]2[C:7]([CH3:9])=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH3:14])(=[O:12])=[O:11])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
Name
Quantity
8 mmol
Type
reactant
Smiles
C1(CC1)NCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 90 min at 25° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the mixture
WASH
Type
WASH
Details
washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated completely

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC1)N(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.